![molecular formula C27H32N8O2 B10854968 4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine](/img/structure/B10854968.png)
4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD0095 is a highly selective and potent inhibitor of monocarboxylate transporter 4 (MCT4), which is primarily involved in the export of lactic acid from cells. This compound has shown significant promise in oncology, particularly in reversing lactate-driven immunosuppression in tumors .
Vorbereitungsmethoden
. The synthetic route typically involves:
Formation of the triazolopyrimidine core: This is achieved through a series of cyclization reactions.
Introduction of the pyrrolidine linker: This step involves the use of specific reagents to attach the pyrrolidine moiety to the core structure.
Final modifications: These include the addition of various functional groups to enhance the compound’s potency and selectivity.
Industrial production methods for AZD0095 are designed to ensure high purity and yield. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
AZD0095 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AZD0095 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
AZD0095 has a wide range of scientific research applications, including:
Oncology: AZD0095 is used to inhibit MCT4, thereby reducing lactate export from cancer cells and reversing lactate-driven immunosuppression. This enhances the efficacy of immune checkpoint inhibitors and other cancer therapies.
Metabolic Research: AZD0095 is used to study the role of lactate transport in cellular metabolism and its impact on various physiological and pathological processes.
Wirkmechanismus
AZD0095 exerts its effects by selectively inhibiting monocarboxylate transporter 4 (MCT4), which is responsible for the export of lactic acid from cells. By blocking MCT4, AZD0095 increases intracellular lactate levels, leading to cytotoxic effects in cancer cells . Additionally, the inhibition of MCT4 reduces lactate-driven immunosuppression, thereby enhancing the anti-tumor activity of immune cells .
Vergleich Mit ähnlichen Verbindungen
AZD0095 is unique in its high selectivity and potency for MCT4 compared to other similar compounds. Some similar compounds include:
AZ1422: A first-generation selective MCT4 inhibitor.
VB12459: Another early MCT4 inhibitor with a different chemical structure.
MSC-438138: A newer non-carboxylic MCT4 inhibitor with improved properties.
Compared to these compounds, AZD0095 has superior selectivity and potency, making it a more effective option for targeting MCT4 in cancer therapy .
Eigenschaften
Molekularformel |
C27H32N8O2 |
---|---|
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
4-[[6-[4-[(3R)-3-[(2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)oxy]pyrrolidin-1-yl]phenyl]pyridazin-3-yl]methyl]morpholine |
InChI |
InChI=1S/C27H32N8O2/c1-18-26(19(2)35-27(28-18)29-20(3)32-35)37-24-10-11-34(17-24)23-7-4-21(5-8-23)25-9-6-22(30-31-25)16-33-12-14-36-15-13-33/h4-9,24H,10-17H2,1-3H3/t24-/m1/s1 |
InChI-Schlüssel |
PHDAGSZQGNWGFE-XMMPIXPASA-N |
Isomerische SMILES |
CC1=C(C(=NC2=NC(=NN12)C)C)O[C@@H]3CCN(C3)C4=CC=C(C=C4)C5=NN=C(C=C5)CN6CCOCC6 |
Kanonische SMILES |
CC1=C(C(=NC2=NC(=NN12)C)C)OC3CCN(C3)C4=CC=C(C=C4)C5=NN=C(C=C5)CN6CCOCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.